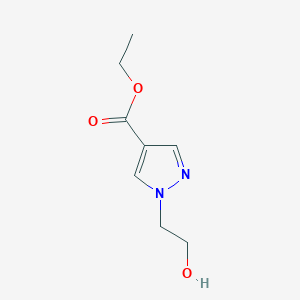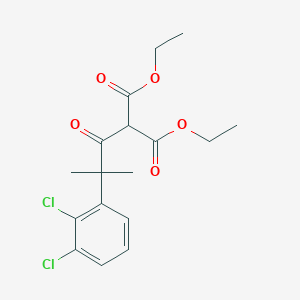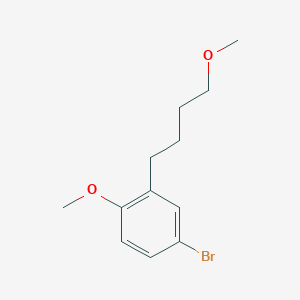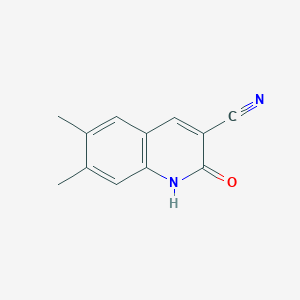
Methyl 3-(2-chloropyrimidin-5-yl)benzoate
描述
Methyl 3-(2-chloropyrimidin-5-yl)benzoate is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro group at the second position and a methoxycarbonyl phenyl group at the fifth position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloropyrimidin-5-yl)benzoate typically involves the reaction of 2-chloropyrimidine with 3-(methoxycarbonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 3-(2-chloropyrimidin-5-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The methoxycarbonyl group can be reduced to a hydroxymethyl group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. Solvents like toluene or ethanol are preferred.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Coupling Reactions: Biaryl compounds with diverse substituents.
Reduction Reactions: Compounds with hydroxymethyl groups replacing the methoxycarbonyl group.
科学研究应用
Methyl 3-(2-chloropyrimidin-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(2-chloropyrimidin-5-yl)benzoate depends on the specific chemical reactions it undergoes. In substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyrimidine and the boronic acid derivative. The methoxycarbonyl group can undergo reduction to form a hydroxymethyl group through a hydride transfer mechanism.
相似化合物的比较
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with a chloro group at the second position.
3-(Methoxycarbonyl)phenylboronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.
5-Chloro-2-methoxypyrimidine: Another pyrimidine derivative with a chloro group at the fifth position and a methoxy group at the second position.
Uniqueness
Methyl 3-(2-chloropyrimidin-5-yl)benzoate is unique due to the presence of both a chloro group and a methoxycarbonyl phenyl group on the pyrimidine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C12H9ClN2O2 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC 名称 |
methyl 3-(2-chloropyrimidin-5-yl)benzoate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-11(16)9-4-2-3-8(5-9)10-6-14-12(13)15-7-10/h2-7H,1H3 |
InChI 键 |
UERZIVAQVSUXQU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=C(N=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
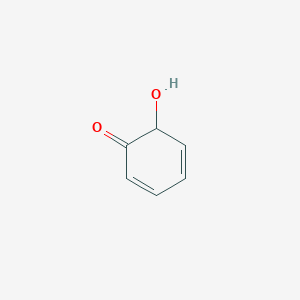

![5-Chloro-4-methyl-2-(methylsulfanyl)-6-[(methylsulfonyl)methyl]pyrimidine](/img/structure/B8711744.png)

